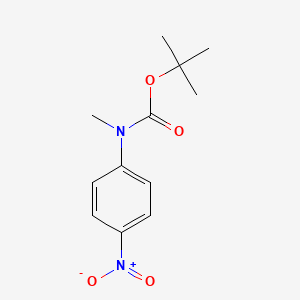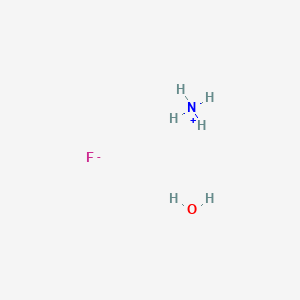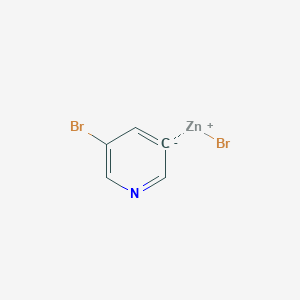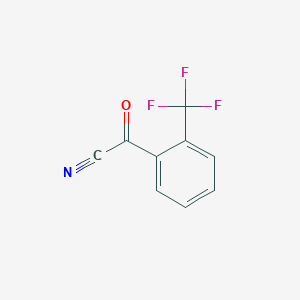
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid, also known as 1-MECBC, is a cyclic carboxylic acid with a unique chemical structure. It is a member of the cyclobutanecarboxylic acid family, which is composed of cyclic carboxylic acids with an oxygen atom located between two adjacent carbon atoms. 1-MECBC is used in a variety of scientific research applications and is known for its biochemical and physiological effects.
Applications De Recherche Scientifique
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid is used in a variety of scientific research applications, including the study of enzyme inhibition, protein-ligand interactions, and drug design. In the study of enzyme inhibition, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be used to study the inhibition of enzymes by small molecules. In protein-ligand interactions, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be used to study the binding of small molecules to proteins. In drug design, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be used to study the design of new drugs.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid is not yet fully understood. However, it is believed that 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid binds to enzymes and proteins in a way that interferes with their normal function. This interference can lead to the inhibition of enzyme activity or the disruption of protein-ligand interactions.
Biochemical and Physiological Effects
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects. In humans, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has been shown to have anti-inflammatory, anti-cancer, and anti-microbial effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid has several advantages for use in lab experiments. It is a relatively stable compound, it is easy to synthesize, and it has a wide range of biochemical and physiological effects. However, 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid also has some limitations. It is a relatively new compound, so there is limited data available on its effects, and it can be difficult to control the concentration of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid in lab experiments.
Orientations Futures
The potential future directions for 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid are numerous. Further research could be conducted to better understand its mechanism of action, to explore its potential therapeutic applications, to develop novel synthesis methods, and to develop new ways to control its concentration in lab experiments. Additionally, research could be conducted to explore the potential of 1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid as a drug delivery system and to study its effects on other biochemical and physiological processes.
Méthodes De Synthèse
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid can be synthesized through a variety of methods, including aldol condensation, Knoevenagel condensation, and reductive amination. In aldol condensation, a ketone and an aldehyde are reacted in the presence of a base to form a cyclic carboxylic acid. In Knoevenagel condensation, an aldehyde and a ketone are reacted in the presence of a base to form a cyclic carboxylic acid. In reductive amination, an amine and an aldehyde are reacted in the presence of a reducing agent to form a cyclic carboxylic acid.
Propriétés
IUPAC Name |
1-(2-methoxy-2-oxoethyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-12-6(9)5-8(7(10)11)3-2-4-8/h2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAGWHROCNUBEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-oxo-ethyl)cyclobutanecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Hydroxy-3-[2-(N-hydroxycarbamimidoyl)-ethoxy]-propionamidine](/img/structure/B6325070.png)


![7-Chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B6325082.png)






